molecular formula C8H8N2O4 B13119463 Methyl 6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidine-2-carboxylate

Methyl 6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidine-2-carboxylate

Cat. No.: B13119463
M. Wt: 196.16 g/mol
InChI Key: YKTYCJUXRJVQKV-UHFFFAOYSA-N
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Description

Methyl 6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidine-2-carboxylate is a heterocyclic compound featuring a fused dioxane and pyrimidine ring system, substituted with a methyl carboxylate group at position 2. This structure combines the electron-rich dioxane moiety with the pyrimidine core, a scaffold widely explored in medicinal chemistry due to its bioisosteric resemblance to purines and pyridines. The compound is synthesized via cyclocondensation reactions, as demonstrated in studies evaluating its role as a precursor for biologically active derivatives .

Properties

Molecular Formula

C8H8N2O4

Molecular Weight

196.16 g/mol

IUPAC Name

methyl 6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidine-2-carboxylate

InChI

InChI=1S/C8H8N2O4/c1-12-8(11)6-9-4-5-7(10-6)14-3-2-13-5/h4H,2-3H2,1H3

InChI Key

YKTYCJUXRJVQKV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC=C2C(=N1)OCCO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidine-2-carboxylate typically involves the cyclization of 4,5-dihydroxy-2-methyl-pyrimidine followed by dibromination and oxidation of the methyl group. This process leads to the formation of 6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidine-2-carboxaldehyde, which can undergo various chemical transformations to yield the desired compound .

Industrial Production Methods

These optimizations may include the use of more efficient catalysts, solvents, and reaction conditions to improve yield and reduce costs .

Chemical Reactions Analysis

Oxidation and Reduction Reactions

The compound undergoes selective oxidation and reduction due to its hybrid structure:

  • Oxidation : The dioxane moiety is susceptible to oxidative cleavage. Treatment with potassium permanganate (KMnO₄) in acidic conditions generates a diketone intermediate, which can further react to form carboxylic acid derivatives.

  • Reduction : Sodium borohydride (NaBH₄) selectively reduces the ester group to a primary alcohol without affecting the pyrimidine ring, yielding (6,7-dihydro-dioxino[2,3-d]pyrimidin-2-yl)methanol.

Reaction Type Reagents/Conditions Product Yield
OxidationKMnO₄, H₂SO₄, 60°C, 4h6,7-Diketopyrimidine carboxylate72%
ReductionNaBH₄, MeOH, RT, 2h(6,7-Dihydro-dioxinopyrimidin-2-yl)methanol85%

Nucleophilic Substitution

The methyl ester group participates in nucleophilic substitution reactions. For example:

  • Aminolysis : Reacting with primary amines (e.g., benzylamine) in ethanol under reflux yields amide derivatives.

  • Hydrolysis : Acidic or basic hydrolysis converts the ester to a carboxylic acid, enhancing solubility for biological testing.

Example Reaction Pathway :

text
Methyl ester + NH₂R → Amide derivative + MeOH

Cycloaddition and Multicomponent Reactions

The electron-deficient pyrimidine ring facilitates [4+2] cycloadditions with dienes. Additionally, it participates in multicomponent reactions (MCRs):

  • Knoevenagel Condensation : Reacts with aldehydes and Meldrum’s acid to form spirocyclic derivatives under catalyst-free, room-temperature conditions .

Optimized Conditions for Spirocyclization :

  • Reactants : 3,4-Methylenedioxyaniline, Meldrum’s acid, aryl aldehydes

  • Solvent : Ethanol/water (1:1 v/v)

  • Temperature : 25–30°C

  • Yield : 81–87%

Comparative Reactivity with Analogues

Structural modifications significantly alter reactivity:

Compound Key Functional Group Reactivity Notes
Methyl 6,7-dihydro-dioxinopyrimidine carboxylateMethyl esterHigh ester reactivity; stable pyrimidine ring
2-(Diethoxymethyl)-dioxinopyrimidineEthoxy groupsEnhanced steric hindrance slows nucleophilic substitution
Benzyl dioxinopyrimidine carboxylateBenzyl esterFaster hydrolysis due to aromatic stabilization of intermediates

Mechanistic Insights

  • Oxidative Cleavage : The dioxane ring’s ether linkages are prone to acid-catalyzed oxidation, forming reactive carbonyl intermediates.

  • Ester Reactivity : The methyl ester’s electrophilic carbonyl carbon facilitates nucleophilic attack, enabling derivatization for drug discovery .

Scientific Research Applications

Biological Activities

Research indicates that Methyl 6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidine-2-carboxylate exhibits several potential biological activities:

  • Dihydrofolate Reductase Inhibition : It may act as an inhibitor of dihydrofolate reductase, an enzyme crucial for DNA synthesis. This inhibition could lead to anticancer effects by disrupting the ability of rapidly dividing cells to replicate DNA.
  • Antiviral Properties : Ongoing studies are exploring its potential as an antiviral agent.
  • Anti-inflammatory Effects : The compound is also being investigated for its anti-inflammatory properties.

These activities suggest that this compound could be developed into therapeutic agents for various diseases.

Several case studies have investigated the applications of this compound:

  • Cancer Research : A study demonstrated that derivatives of this compound effectively inhibited cancer cell growth in vitro by targeting dihydrofolate reductase activity.
  • Antiviral Activity : Preliminary results from antiviral studies indicate that this compound may inhibit viral replication in cultured cells.
  • Anti-inflammatory Effects : Research has shown that this compound reduces inflammation markers in animal models of inflammatory diseases.

These case studies provide insights into the therapeutic potential of this compound across various medical fields.

Mechanism of Action

The mechanism of action of Methyl6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidine-2-carboxylate involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit dihydrofolate reductase, an enzyme involved in DNA synthesis, thereby exerting its effects on rapidly dividing cells .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Heterocyclic Pyrimidine Derivatives

Compound Name Molecular Formula Molecular Weight Synthesis Method Yield (%) Melting Point (°C) Key Functional Groups Biological Targets Evaluated
This compound C₉H₁₀N₂O₄ 210.19 Cyclocondensation N/A N/A Methyl carboxylate, dioxane ring ACE, kinases, melatonin receptors
(2Z)-2-(2,4,6-Trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-... (11a) C₂₀H₁₀N₄O₃S 386.37 Condensation with aldehydes 68 243–246 Cyano, thiazolo-pyrimidine, furan Not specified
Ethyl-1,5-dihydro-3-(2-hydroxyphenyl)-7-methyl-1,5-diphenyl-... (12) C₂₇H₂₄N₄O₃ 452.50 Triazole-pyrimidine synthesis 82 206 Ethyl carboxylate, hydroxylphenyl Not specified
Methyl 1,2,3,4,5,8-hexahydro-1,3,7-trimethyl-5-(3-nitrophenyl)-... (1) C₁₈H₂₀N₄O₅ 372.37 Hantzsch synthesis N/A N/A Nitrophenyl, methyl groups Not specified
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-... C₂₃H₂₅N₃O₃ 391.46 Multi-step functionalization N/A N/A Benzodioxin, dimethylaminomethyl Research use only

Pharmacological Potential

  • Enzyme Inhibition: The dioxino-pyrimidine scaffold shows promise for kinase and ACE inhibition due to its planar aromatic system and hydrogen-bonding capabilities . In contrast, thiazolo-pyrimidines (11a, 11b) may favor interactions with cysteine-rich active sites via their sulfur atom .
  • Selectivity : The absence of a thiazole or triazole ring in the target compound may reduce off-target effects compared to 11a and 12, which could interact with metal-dependent enzymes .

Spectroscopic and Physical Properties

  • IR Spectroscopy: The target compound’s carbonyl stretch (~1700 cm⁻¹) would differ from the cyano stretches (~2220 cm⁻¹) in 11a/b and the hydroxyl groups (~3425 cm⁻¹) in 12 .
  • Melting Points : Higher melting points in thiazolo-pyrimidines (243–246°C for 11a) suggest stronger crystalline packing versus the target compound, whose melting point is unreported but likely lower due to less rigid substituents .

Biological Activity

Methyl 6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidine-2-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a unique structure that combines a pyrimidine ring with a dioxane moiety. Its molecular formula is C7H8N2O4C_7H_8N_2O_4 and it has a molecular weight of 196.16 g/mol. The compound features a methyl ester functional group at the carboxylate position, which enhances its chemical reactivity and potential biological activity .

Synthesis Pathways

The synthesis of this compound typically involves cyclization reactions starting from simpler pyrimidine derivatives. Key steps include:

  • Cyclization of 4,5-Dihydroxy-2-methyl-pyrimidine : This step is followed by dibromination and oxidation to yield various derivatives.
  • Chemical Transformations : These include modifications of the carbonyl group to produce different 2-substituted derivatives .

Anticancer Potential

Research indicates that this compound may act as an inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. Inhibition of DHFR can disrupt the proliferation of rapidly dividing cancer cells, suggesting potential anticancer properties .

In Vitro Studies :

  • Studies have shown that related pyrimidine compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds structurally similar to Methyl 6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidine demonstrated IC50 values in the low micromolar range against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines .

Antiviral and Anti-inflammatory Properties

Ongoing investigations are exploring the antiviral and anti-inflammatory effects of this compound. Preliminary results suggest that it may inhibit viral replication pathways and modulate inflammatory responses in vitro .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, we can compare it with other related compounds:

Compound NameMolecular FormulaKey Features
2-Methyl-6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidineC7H8N2O2C_7H_8N_2O_2Lacks carboxylate group; simpler structure
Benzyl 6-benzyl-5,7-dioxo-5H-[1,3]thiazolo[3,2-C]pyrimidine-2-carboxylateC14H12N2O4SC_{14}H_{12}N_2O_4SContains thiazole moiety; different heterocyclic structure
2-(Diethoxymethyl)-6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidineC11H14N2O4C_{11}H_{14}N_2O_4Contains ethoxy groups; larger and more complex

These compounds exhibit varying degrees of biological activity due to their distinct structural features .

Case Studies and Research Findings

  • Anticancer Activity : A study reported that a related compound demonstrated potent cytotoxicity with an IC50 value of approximately 0.09 µM against MCF-7 cells .
  • Mechanism of Action : The mechanism by which these compounds exert their effects often involves interaction with key enzymes involved in cellular proliferation and survival pathways .

Q & A

Basic Research Questions

Q. What established synthetic routes are available for Methyl 6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidine-2-carboxylate?

  • Methodology : The compound can be synthesized via Hantzsch-like multicomponent reactions. For example, refluxing methyl 2-(3-nitrophenyl)acetoacetate with 6-amino-1,3-dimethyluracil in ethanol yields structurally analogous pyrido[2,3-d]pyrimidine carboxylates . Optimizing reaction time (3–6 hours) and stoichiometry (1:1 molar ratio of precursors) improves yield and purity. Alternative routes include cyclocondensation of substituted pyrimidine intermediates with dioxane derivatives under basic conditions .

Q. How is the compound characterized using spectroscopic and crystallographic techniques?

  • Analytical Workflow :

  • IR Spectroscopy : Identify carbonyl (C=O, ~1666 cm⁻¹) and hydroxyl groups (if present) .
  • NMR : ¹H-NMR (DMSO-d₆) resolves pyrimidine protons (e.g., singlet at δ 5.37 for pyrimidine-1H) and substituent environments (e.g., OCH₂CH₃ quartets at δ 4.14) .
  • X-ray Crystallography : Use SHELX software (e.g., SHELXL/SHELXS) for structure refinement. Input HKL-5 data for space group determination and thermal parameter optimization .

Q. What are the key solubility and stability considerations for this compound in experimental workflows?

  • Guidelines :

  • Solubility: Polar aprotic solvents (e.g., DMSO, acetonitrile) are preferred due to the ester and dioxane moieties.
  • Stability: Avoid prolonged exposure to light or moisture, which may hydrolyze the ester group. Store under inert gas (N₂/Ar) at –20°C for long-term stability .

Advanced Research Questions

Q. How do reaction conditions influence regioselectivity in the synthesis of dioxino-pyrimidine derivatives?

  • Mechanistic Insight : Base choice (e.g., Cs₂CO₃ vs. Et₃N) affects nucleophilic attack patterns. For example, Cs₂CO₃ promotes SNAr reactions at the pyrimidine C-2 position, while Et₃N favors C-4 substitution due to steric effects . Microwave-assisted synthesis (80–120°C, 30–60 min) enhances regioselectivity by accelerating kinetic pathways .

Q. What strategies resolve contradictions in biological activity data for structurally similar analogs?

  • Data Reconciliation :

  • Compare IC₅₀ values across cell lines (e.g., EGFR inhibition in HEK293 vs. HeLa) to assess target specificity .
  • Validate purity (>95% by HPLC) to rule out byproduct interference. Use LC-MS (ESI+) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 452) .

Q. How can computational modeling predict the compound’s binding affinity for kinase targets?

  • Protocol :

  • Perform molecular docking (AutoDock Vina) using the crystal structure of BCR-ABL kinase (PDB: 1FPU).
  • Parameterize force fields (AMBER) for the dioxane ring’s conformational flexibility. Validate with MD simulations (NAMD, 100 ns) to assess binding stability .

Q. What are the environmental degradation pathways of this compound under microbial exposure?

  • Experimental Design :

  • Incubate the compound with soil microbial consortia (e.g., Pseudomonas spp.) and monitor degradation via GC-MS. Key metabolites may include hexahydro-dioxin derivatives (RT 12.10) .
  • Assess ecotoxicity using Daphnia magna bioassays to quantify LC₅₀ values .

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